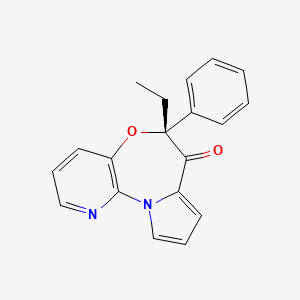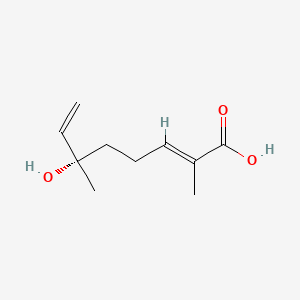
Menthiafolic acid, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Menthiafolic acid, (S)-, can be synthesized through various synthetic routes. One common method involves the acid-catalyzed cyclization of (E)-8-carboxylinalool, a precursor found in grapevine berries . This process typically requires specific reaction conditions, including the presence of an acid catalyst and controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of menthiafolic acid, (S)-, often involves the use of biotechnological processes. For example, certain strains of yeast and bacteria can be employed to ferment glucose esters of menthiafolic acid, releasing the compound through enzymatic hydrolysis . This method is advantageous due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Menthiafolic acid, (S)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert menthiafolic acid, (S)-, into alcohols or other reduced forms.
Substitution: The hydroxyl group in menthiafolic acid, (S)-, can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of menthiafolic acid, (S)-, can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of esters or ethers, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Menthiafolic acid, (S)-, has a wide range of scientific research applications:
Biology: The compound is studied for its role in plant metabolism and its potential as a natural product with biological activity.
Medicine: Research is ongoing to explore the potential therapeutic applications of menthiafolic acid, (S)-, including its anti-inflammatory and antioxidant properties.
Industry: Menthiafolic acid, (S)-, is used in the fragrance industry due to its pleasant aroma and as a flavoring agent in food products.
Mecanismo De Acción
The mechanism of action of menthiafolic acid, (S)-, involves its interaction with specific molecular targets and pathways. The compound is known to act as a precursor to wine lactone through acid-catalyzed cyclization . This process involves the formation of a cyclic structure, which contributes to the compound’s unique odor properties. Additionally, menthiafolic acid, (S)-, may interact with various enzymes and receptors in biological systems, leading to its observed biological activities.
Comparación Con Compuestos Similares
Menthiafolic acid, (S)-, can be compared with other similar compounds, such as:
Foliamenthoic acid: Another monoterpenoid with similar structural features but different stereochemistry.
Nerol-8-oic acid: A related compound with similar functional groups but distinct chemical properties.
These compounds share some structural similarities with menthiafolic acid, (S)-, but differ in their stereochemistry, functional groups, and resulting properties. The uniqueness of menthiafolic acid, (S)-, lies in its specific stereochemistry and its role as a precursor to wine lactone, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
75979-26-9 |
|---|---|
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
(2E,6S)-6-hydroxy-2,6-dimethylocta-2,7-dienoic acid |
InChI |
InChI=1S/C10H16O3/c1-4-10(3,13)7-5-6-8(2)9(11)12/h4,6,13H,1,5,7H2,2-3H3,(H,11,12)/b8-6+/t10-/m1/s1 |
Clave InChI |
SSKWMOQUUQAJGV-QEHWCHDUSA-N |
SMILES isomérico |
C/C(=C\CC[C@@](C)(C=C)O)/C(=O)O |
SMILES canónico |
CC(=CCCC(C)(C=C)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


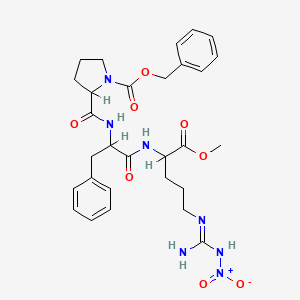

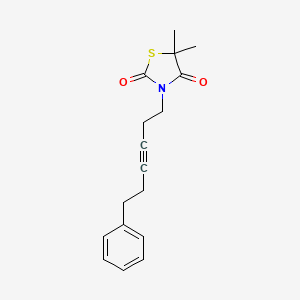
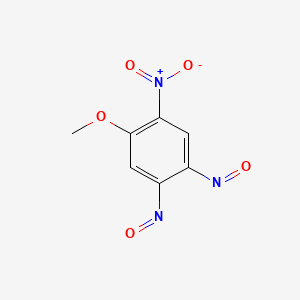

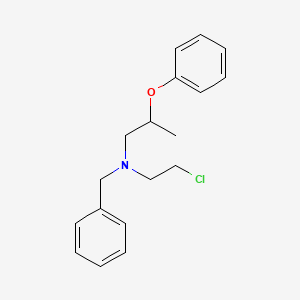
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B12788595.png)

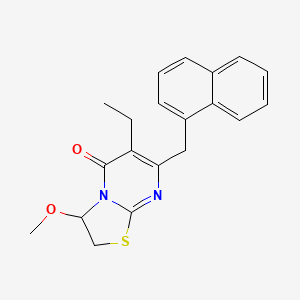

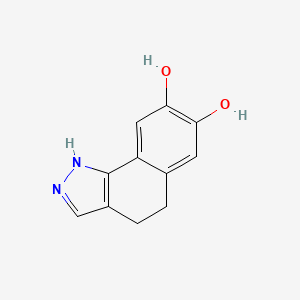
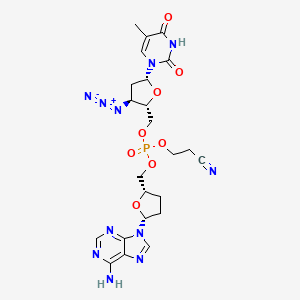
![7H-Benz[de]anthracen-7-one, 2-methyl-](/img/structure/B12788631.png)
